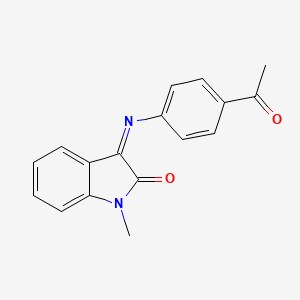
3-(4-Acetylphenyl)imino-1-methylindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetylphenyl)imino-1-methylindol-2-one, or 3-APMIM, is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. It is a derivative of indole, an aromatic heterocyclic organic compound that is found in many plants and animals. 3-APMIM has been used to study the effects of serotonin and its receptor agonists, as well as a potential treatment for depression and other mood disorders.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Given the structural similarity, APIMI could potentially be explored for its antiviral properties.
Anti-inflammatory Properties
Indole derivatives have been reported to exhibit anti-inflammatory properties . This suggests that APIMI might also have potential applications in the treatment of inflammatory conditions.
Anticancer Applications
Indole derivatives have shown anticancer properties . Therefore, APIMI could potentially be used in cancer research and treatment.
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . This suggests that APIMI might be useful in the development of new treatments for HIV.
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This suggests that APIMI could potentially be used in the development of antioxidant therapies.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that APIMI could potentially be used in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . This suggests that APIMI might be useful in the development of new treatments for tuberculosis.
Antidiabetic Applications
Indole derivatives have shown antidiabetic properties . Therefore, APIMI could potentially be used in diabetes research and treatment.
Propriétés
IUPAC Name |
3-(4-acetylphenyl)imino-1-methylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11(20)12-7-9-13(10-8-12)18-16-14-5-3-4-6-15(14)19(2)17(16)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOYVJZJQFAFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenyl)imino-1-methylindol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

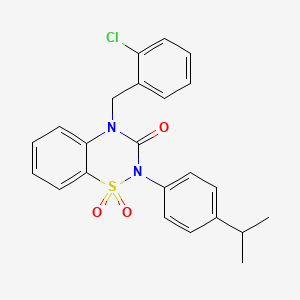
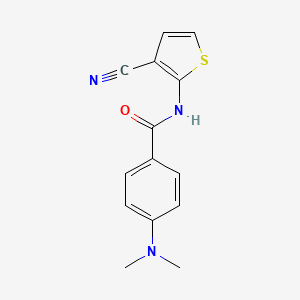
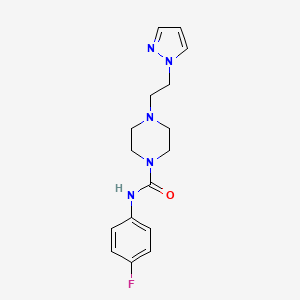
![5-((4-Isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2574025.png)
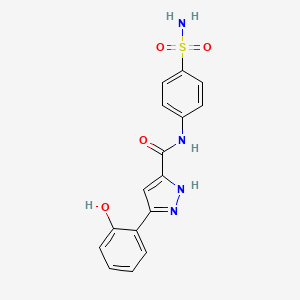
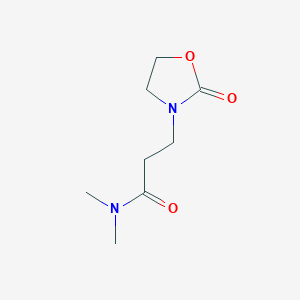
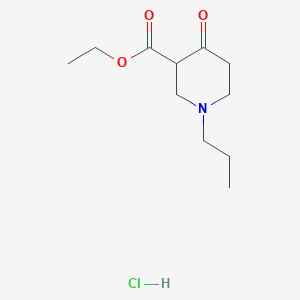
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2574032.png)
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2574033.png)
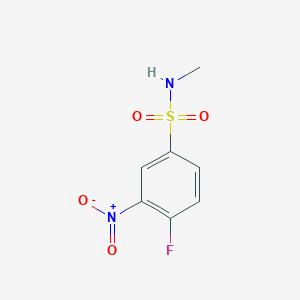
![N-(3-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2574037.png)
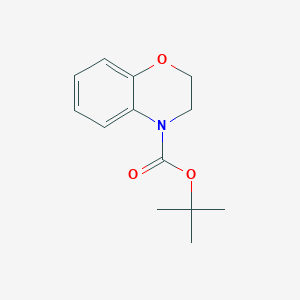
![3-(2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2574040.png)
